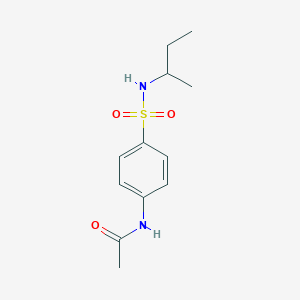![molecular formula C21H37NO2 B269531 3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B269531.png)
3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one has been found to have potential applications in various scientific research fields, including drug discovery, materials science, and organic chemistry. In drug discovery, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties. In materials science, it has been used as a surfactant and emulsifier. In organic chemistry, it has been used as a building block for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one is not fully understood. However, studies have shown that it may inhibit the activity of certain enzymes and proteins, leading to its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the production of certain inflammatory cytokines, reduce the proliferation of cancer cells, and induce apoptosis in cancer cells. Additionally, it has been found to have low toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one in lab experiments is its potential as a building block for the synthesis of other compounds. Additionally, its low toxicity makes it a safer alternative to other compounds with similar properties. However, its synthesis method can be complex and time-consuming, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research involving 3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one. One potential direction is the synthesis of analogs with improved properties, such as increased potency or selectivity. Another direction is the development of more efficient and scalable synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one involves the reaction of 3-dodecanol, 2-bromoacetaldehyde diethyl acetal, and 1,5-diazabicyclo[4.3.0]non-5-ene in the presence of a catalyst. The resulting product is then purified through various methods, including column chromatography and recrystallization.
Propriétés
Formule moléculaire |
C21H37NO2 |
|---|---|
Poids moléculaire |
335.5 g/mol |
Nom IUPAC |
3-dodecyl-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C21H37NO2/c1-3-4-5-6-7-8-9-10-11-15-18-22-19(2)21(24-20(22)23)16-13-12-14-17-21/h2-18H2,1H3 |
Clé InChI |
ACDXFUCFCWNQSO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN1C(=C)C2(CCCCC2)OC1=O |
SMILES canonique |
CCCCCCCCCCCCN1C(=C)C2(CCCCC2)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B269449.png)


![ethyl 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B269459.png)



![N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B269463.png)


![2-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B269469.png)
![4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B269471.png)

